Structural Differentiation: Phenoxyethyl vs. 2-Chlorophenyl Substituent on the Shared (Thiophen-3-yl)tetrahydro-2H-pyran-4-yl Urea Scaffold
The target compound replaces the 2-chlorophenyl group of the closest commercially characterized analog, 1-(2-Chlorophenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2309796-95-8; molecular formula C17H19ClN2O2S; MW 350.86), with a 2-phenoxyethyl group (CAS 2319853-14-8; C19H24N2O3S; MW 360.47) . This substitution introduces an additional ether oxygen and extends the substituent length by two atoms, increasing the hydrogen bond acceptor count from 3 to 4 and predicted polar surface area. In the sEH inhibitor class, introduction of polar groups at a distance from the urea pharmacophore has been demonstrated to improve aqueous solubility approximately 2-fold without diminishing inhibitory potency [1]. In contrast, the 2-chlorophenyl analog lacks this additional hydrogen bond acceptor and the conformational flexibility of the ethyl linker .
| Evidence Dimension | Structural and physicochemical differentiation (substituent identity, H-bond acceptor count, molecular weight) |
|---|---|
| Target Compound Data | 2-Phenoxyethyl substituent; C19H24N2O3S; MW 360.47; 4 H-bond acceptors (urea carbonyl O, 2 urea N, ether O); predicted logP ~2.7 |
| Comparator Or Baseline | 2-Chlorophenyl substituent (CAS 2309796-95-8); C17H19ClN2O2S; MW 350.86; 3 H-bond acceptors; reported purity 98% with NMR/HPLC/GC characterization |
| Quantified Difference | ΔMW = +9.61 g/mol; ΔH-bond acceptors = +1 (ether oxygen); Δheavy atom count = +2; substituent length extended by 2 atoms (ethyl spacer vs. direct aryl attachment) |
| Conditions | Structural comparison based on vendor specifications (Bidepharm) and calculated molecular properties |
Why This Matters
The additional ether oxygen and conformational flexibility of the phenoxyethyl group may improve aqueous solubility and formulation properties relative to the directly-attached 2-chlorophenyl analog, a key differentiator for in vivo pharmacology studies where poor solubility has historically limited urea-based sEH inhibitors.
- [1] Morisseau C, Goodrow MH, Newman JW, Wheelock CE, Dowdy DL, Hammock BD. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochem Pharmacol. 2002;63(9):1599-1608. doi:10.1016/s0006-2952(02)00952-8. PMID: 12007563. View Source
